Uracil, 5-butyl-6-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 5-butyl-6-ethyl- is a derivative of uracil, a heterocyclic aromatic organic compound. Uracil is one of the four nucleobases in the nucleic acid of RNA, which are represented by the letters A, G, C, and U. The compound Uracil, 5-butyl-6-ethyl- is specifically modified at the 5th and 6th positions with butyl and ethyl groups, respectively. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of Uracil, 5-butyl-6-ethyl- can be achieved through several methods. One common approach involves the alkylation of uracil derivatives. For instance, tert-butyl dicarbonate (Boc2O) and ethyl iodide (EtI) reactions with uracil can be performed in pyridine/DMF solvents with DMAP as the catalyst . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Uracil, 5-butyl-6-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Alkylation/Acylation: The compound can undergo further alkylation or acylation to introduce additional alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Uracil, 5-butyl-6-ethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of nucleobase modifications on RNA structure and function.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Uracil, 5-butyl-6-ethyl- involves its interaction with various molecular targets. For instance, uracil derivatives can inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies. The molecular pathways involved may include the disruption of nucleotide metabolism and interference with RNA processing.
Vergleich Mit ähnlichen Verbindungen
Uracil, 5-butyl-6-ethyl- can be compared with other uracil derivatives such as:
5-Fluorouracil: Known for its anticancer properties.
6-Methyluracil: Used in various biochemical studies.
5-Chlorouracil: Exhibits antiviral activity.
The uniqueness of Uracil, 5-butyl-6-ethyl- lies in its specific modifications at the 5th and 6th positions, which can impart distinct chemical and biological properties compared to other uracil derivatives.
Eigenschaften
CAS-Nummer |
99167-58-5 |
---|---|
Molekularformel |
C10H16N2O2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
5-butyl-6-ethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-3-5-6-7-8(4-2)11-10(14)12-9(7)13/h3-6H2,1-2H3,(H2,11,12,13,14) |
InChI-Schlüssel |
KXDDSAOCUJOCEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(NC(=O)NC1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.